molecular formula C13H15ClN2O3 B8443953 2-(Acetyl-allyl-amino)-6-chloroisonicotinic acid ethyl ester

2-(Acetyl-allyl-amino)-6-chloroisonicotinic acid ethyl ester

Cat. No.: B8443953
M. Wt: 282.72 g/mol
InChI Key: ZNIYCGQYLDVSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Acetyl-allyl-amino)-6-chloroisonicotinic acid ethyl ester is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetyl-allyl-amino group, a chloro substituent, and an isonicotinic acid ethyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetyl-allyl-amino)-6-chloroisonicotinic acid ethyl ester typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Isonicotinic Acid Derivative: The starting material, 6-chloro-isonicotinic acid, is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form 6-chloro-isonicotinic acid ethyl ester.

    Introduction of the Acetyl-Allyl-Amino Group: The ethyl ester is then reacted with acetyl-allyl-amine under controlled conditions. This step may require the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Acetyl-allyl-amino)-6-chloroisonicotinic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the chloro or other substituents.

    Substitution: Substituted derivatives with new functional groups replacing the chloro substituent.

Scientific Research Applications

2-(Acetyl-allyl-amino)-6-chloroisonicotinic acid ethyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Acetyl-allyl-amino)-6-chloroisonicotinic acid ethyl ester involves its interaction with specific molecular targets. The acetyl-allyl-amino group may interact with enzymes or receptors, modulating their activity. The chloro substituent and isonicotinic acid moiety may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(Acetyl-allyl-amino)-isonicotinic acid ethyl ester: Lacks the chloro substituent.

    6-Chloro-isonicotinic acid ethyl ester: Lacks the acetyl-allyl-amino group.

    2-(Allyl-amino)-6-chloro-isonicotinic acid ethyl ester: Lacks the acetyl group.

Uniqueness

2-(Acetyl-allyl-amino)-6-chloroisonicotinic acid ethyl ester is unique due to the presence of both the acetyl-allyl-amino group and the chloro substituent, which confer distinct chemical properties and potential biological activities. This combination of functional groups allows for versatile chemical reactivity and a broad range of applications in scientific research.

Properties

Molecular Formula

C13H15ClN2O3

Molecular Weight

282.72 g/mol

IUPAC Name

ethyl 2-[acetyl(prop-2-enyl)amino]-6-chloropyridine-4-carboxylate

InChI

InChI=1S/C13H15ClN2O3/c1-4-6-16(9(3)17)12-8-10(7-11(14)15-12)13(18)19-5-2/h4,7-8H,1,5-6H2,2-3H3

InChI Key

ZNIYCGQYLDVSCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1)Cl)N(CC=C)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6.0 g (25 mmol) 2-acetylamino-6-chloro-isonicotinic acid ethyl ester, 10.36 g (75 mmol) potassium carbonate and 4.23 ml (50 mmol) allyl bromide in 25 ml DMF is stirred at 60° C. for 24 h. The cooled mixture is diluted with water and TBME. The organic phase is washed with water, dried over Na2SO4 and evaporated. The product is purified by chromatography on silica gel (hexane/EtOAc 9/1) to yield the title compound as a yellowish oil.
Name
2-acetylamino-6-chloro-isonicotinic acid ethyl ester
Quantity
6 g
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reactant
Reaction Step One
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10.36 g
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4.23 mL
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reactant
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25 mL
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solvent
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0 (± 1) mol
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solvent
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0 (± 1) mol
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